molecular formula C15H13NO3S B14554054 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate CAS No. 62262-65-1

4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate

Cat. No.: B14554054
CAS No.: 62262-65-1
M. Wt: 287.3 g/mol
InChI Key: ADJDNMJJGFVYLJ-UHFFFAOYSA-N
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Description

4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate typically involves the reaction of phenyl isothiocyanate with 4-aminophenyl acetate. This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with proteins, potentially inhibiting their function. The sulfanyl group can also interact with metal ions, affecting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate
  • 4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate
  • 4-[(Phenylcarbamoyl)sulfanyl]phenyl benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where both aromatic and ester functionalities are required.

Properties

CAS No.

62262-65-1

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

[4-(phenylcarbamoylsulfanyl)phenyl] acetate

InChI

InChI=1S/C15H13NO3S/c1-11(17)19-13-7-9-14(10-8-13)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)

InChI Key

ADJDNMJJGFVYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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